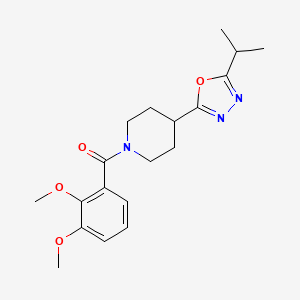

(2,3-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

CAS No.: 1209831-85-5

Cat. No.: VC5619831

Molecular Formula: C19H25N3O4

Molecular Weight: 359.426

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209831-85-5 |

|---|---|

| Molecular Formula | C19H25N3O4 |

| Molecular Weight | 359.426 |

| IUPAC Name | (2,3-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C19H25N3O4/c1-12(2)17-20-21-18(26-17)13-8-10-22(11-9-13)19(23)14-6-5-7-15(24-3)16(14)25-4/h5-7,12-13H,8-11H2,1-4H3 |

| Standard InChI Key | XXVAMLDXWCGPCM-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2,3-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone, reflects its three primary components:

-

A 2,3-dimethoxyphenyl group, contributing aromaticity and hydrogen-bonding capacity via methoxy substituents.

-

A piperidine ring, a six-membered nitrogen-containing heterocycle that enhances solubility and enables conformational flexibility.

-

A 5-isopropyl-1,3,4-oxadiazole ring, a heterocyclic moiety known for metabolic stability and electronic diversity .

The SMILES string CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC provides a linear notation of the structure, while the InChIKey XXVAMLDXWCGPCM-UHFFFAOYSA-N offers a unique identifier for database searches.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 1209831-85-5 |

| Molecular Formula | |

| Molecular Weight | 359.426 g/mol |

| IUPAC Name | (2,3-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

| SMILES | CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |

| InChIKey | XXVAMLDXWCGPCM-UHFFFAOYSA-N |

| PubChem CID | 45540294 |

Synthesis and Preparation

Analytical Characterization

The compound’s purity and identity would typically be confirmed via:

-

High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (, ) to resolve substituent positions and confirm regiochemistry.

-

Infrared (IR) Spectroscopy to identify carbonyl (C=O) and oxadiazole ring vibrations .

Physicochemical Properties

Solubility and Lipophilicity

Though solubility data are unavailable for this specific compound, analogs with similar oxadiazole-piperidine scaffolds exhibit logP values ranging from 2.75 to 3.62, indicating moderate lipophilicity . The polar surface area (71.18–90.74 Ų) and hydrogen-bond acceptor count (8–9) suggest limited aqueous solubility, necessitating organic solvents (e.g., DMSO) for in vitro assays .

Table 2: Comparative Physicochemical Data for Structural Analogs

| Compound ID | logP | Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | – | – | – | 359.43 |

| S454-0590 | 2.75 | 90.74 | 9 | 426.47 |

| L703-5509 | 3.62 | 71.18 | 8 | 423.47 |

Biological Activity and Mechanistic Insights

Hypothesized Targets

The 1,3,4-oxadiazole moiety is a recognized pharmacophore in kinase inhibition, particularly targeting vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) . Molecular docking studies of analogous compounds suggest that the oxadiazole ring engages in π-π stacking with kinase active sites, while the methoxy groups on the phenyl ring may modulate solubility and membrane permeability .

Preclinical Data

While in vivo data are absent, in vitro screens of related oxadiazole derivatives show IC₅₀ values in the low micromolar range (1–10 µM) against cancer cell lines, correlating with kinase inhibitory activity . The isopropyl substituent on the oxadiazole may enhance metabolic stability by shielding the heterocycle from oxidative degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume